7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound notable for its unique tricyclic structure that incorporates both sulfur and nitrogen atoms. This compound is categorized under heterocyclic compounds due to the presence of multiple heteroatoms in its ring system. Its molecular formula is with a molecular weight of approximately .
The compound can be synthesized through various chemical methods, which include cyclization reactions that allow for the incorporation of sulfur and nitrogen into the tricyclic structure. Its synthesis often requires specific catalysts and reaction conditions to achieve the desired purity and yield .
The synthesis of 7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene typically involves several key steps:
The synthetic routes may vary but generally involve strong acids or bases and high temperatures to facilitate the formation of the desired compound . Industrial methods may also scale up these laboratory techniques for larger production volumes while minimizing costs and environmental impact .
The molecular structure of 7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene features a tricyclic arrangement characterized by:
C1=CC2=C(N=C1)N3C=NN=C3S2
.7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene can undergo several types of chemical reactions:
Common reagents include:
Conditions for these reactions typically involve controlled temperatures and specific solvents to ensure selectivity .
The products from these reactions depend on the specific reagents used:
The mechanism of action for 7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific biological targets:
Such interactions can lead to significant changes in cellular processes which are being explored for potential therapeutic applications .
Property | Value |
---|---|
CAS Number | 152338-30-2 |
Molecular Formula | |
Molecular Weight | 176.20 g/mol |
IUPAC Name | 7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene |
InChI | InChI=1S/C7H4N4S/c1-2-5-6(8-3-1)11-4-9-10-7(11)12-5/h1-4H |
InChI Key | KOGJLOTYIQGOFL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(N=C1)N3C=NN=C3S2 |
These properties highlight its potential utility in various scientific fields .
7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene has several notable applications:
This compound represents a significant area of interest in both academic research and industrial applications due to its complex structure and versatile reactivity profile.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5